molecular formula C9H5ClF3NS B180045 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 110704-50-2

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Cat. No. B180045
CAS RN: 110704-50-2
M. Wt: 251.66 g/mol
InChI Key: VMVSSVCXGNALAH-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are recognized to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR, and GCMS) techniques .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” can be found in databases like PubChem .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole serves as a precursor in chemical synthesis, yielding various derivatives. For instance, it undergoes condensation with trifluoroacetylacetone, forming thiazolo[3,2-a]pyrimidinium and related salts, which are structurally confirmed by NMR and elemental analyses (Shulga, Simurova, & Shulga, 2021). Additionally, cyclization reactions involving 4-hydroxybenzothioamide result in novel thiazole compounds showcasing fungicidal activities (Li-ga, 2015).

Synthetic Methodology Development

The compound plays a pivotal role in the advancement of synthetic methodologies. An elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives positions it as a versatile building block for drug discovery, offering possibilities for extensive chemical space exploration (Durcik et al., 2020).

Optical and Electronic Applications

Its derivatives find applications in the fabrication of aromatic heterocyclic fluorescent compounds, relevant in electronic devices due to their adjustable electronic properties. Specific thiazole-based compounds exhibit high luminescence quantum yields, significant electrochemical activity, and thermal stability, indicating their utility in optical materials (Tao et al., 2013).

Pharmacological Research

In pharmacological research, benzo[d]thiazole derivatives, including those related to 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, are synthesized and evaluated for various bioactivities. These compounds are tested for properties like analgesic, anti-inflammatory, and antimicrobial activities, contributing significantly to the pharmaceutical field (Bannimath et al., 2010; Al-Smaism et al., 2013; Uma et al., 2017).

Corrosion Inhibition

The compound's derivatives also act as corrosion inhibitors, particularly in the oil industry. Investigations into the inhibition efficiency of these derivatives on oil well tubular steel in acidic environments underscore their importance in industrial applications, with studies confirming their adsorption behavior and inhibition mechanism (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

While the specific mechanism of action for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is not explicitly mentioned in the sources, benzothiazole derivatives are known to exhibit various biological activities. For instance, some benzothiazole derivatives have shown promising anti-inflammatory and analgesic properties .

Future Directions

The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials, indicating potential future directions for the development and application of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” and similar compounds .

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVSSVCXGNALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-trifluoromethylthiophenol hydrochloride (30.0 g) in ethanol (125 ml) was added 2-chloro-1,1,1-triethoxyethane (31.0 g). The mixture was heated for 1 hour at 60° C. The solution was concentrated to remove excess ethanol and the resulting material was extracted with ether (500 ml). The organic extract was washed successively with 10% HCl (20 ml), water (100 ml), 10% sodium bicarbonate solution and water (100 ml), and then evaporated to obtain an amber colored oil, which crystallized upon standing at room temperature (28.9 g; m.p. 52° C).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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